

chemical structure and properties of Deschloroclozapine

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Deschloroclozapine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroclozapine (DCZ) has emerged as a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDS), offering significant advantages over earlier chemogenetic actuators like Clozapine-N-Oxide (CNO). As a metabolite of clozapine, DCZ exhibits high affinity and efficacy at nanomolar concentrations for both the excitatory hM3Dq and inhibitory hM4Di DREADDS.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, receptor binding profile, and signaling pathways of **Deschloroclozapine**, along with detailed experimental protocols relevant to its characterization.

Chemical Structure and Physicochemical Properties

Deschloroclozapine is a tricyclic dibenzodiazepine derivative. Its chemical structure is characterized by the absence of the chlorine atom present on one of the benzene rings of clozapine.

Chemical Structure:



IUPAC Name: 11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][4][5]diazepine[1][5]

CAS Number: 1977-07-7 (free base)[5]

Chemical Formula: C₁₈H₂₀N₄[5]

Molecular Weight: 292.38 g/mol [3]

SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N[5]

Appearance: Yellow solid

Physicochemical Data

A summary of the key physicochemical properties of **Deschloroclozapine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C18H20N4	[5]
Molecular Weight	292.38 g/mol	[3]
pKa (predicted)	7.82 ± 0.20	
Solubility	Soluble in DMSO and Ethanol. The dihydrochloride salt is soluble in water.	[5]
logP (predicted)	3.5	

Receptor Binding Profile and Pharmacology

Deschloroclozapine is a high-affinity and highly potent agonist for the engineered muscarinic receptors hM3Dq and hM4Di. It displays significantly greater affinity for these DREADDs compared to CNO and DREADD agonist 21 (C21).[5]



On-Target DREADD Affinity

The primary pharmacological action of **Deschloroclozapine** is the activation of muscarinic-based DREADDs. Its high affinity allows for the use of low doses to achieve robust and rapid modulation of neuronal activity in preclinical models.[2] The binding affinities (Ki) and functional potencies (EC50) of **Deschloroclozapine** for hM3Dq and hM4Di are summarized in Table 2.

Receptor	Binding Affinity (Ki)	Functional Potency (EC50)	Assay Type	Source
hM3Dq	6.3 nM	0.13 nM	BRET-based assay	[5]
hM4Di	4.2 nM	0.081 nM	BRET-based assay	[5]

Off-Target Binding Profile

A critical advantage of **Deschloroclozapine** is its low propensity for binding to endogenous receptors, which minimizes off-target effects. A comprehensive screening has shown that DCZ has negligible affinity for a large number of G protein-coupled receptors (GPCRs), ion channels, and transporters, with Ki values greater than 100 nM for the majority of sites tested. [1][5] This represents a significant improvement over clozapine, which has a broad receptor binding profile. Table 3 provides a summary of the binding affinities of **Deschloroclozapine** for a selection of key CNS receptors.



Receptor	Binding Affinity (Ki) in nM
hM1	83
hM2	>1000
hM3	230
hM4	210
hM5	55
Dopamine D ₁	130
Dopamine D ₂	140
Serotonin 5-HT ₁ A	>1000
Serotonin 5-HT ₂ A	87
Serotonin 5-HT₂C	190
Adrenergic α ₁ A	280
Adrenergic α ₂ A	>1000
Adrenergic β1	>1000
Histamine H ₁	12

Note: Data compiled from Nagai et al., 2020 supplementary information where available.

Signaling Pathways

Deschloroclozapine activates distinct intracellular signaling cascades depending on the DREADD subtype expressed in the target cells.

hM3Dq (Gq-coupled) Signaling Pathway

The hM3Dq receptor is a Gq-coupled DREADD. Upon binding of **Deschloroclozapine**, the Gqq subunit of the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the



release of intracellular calcium stores. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG result in neuronal depolarization and increased neuronal firing.[4][6]

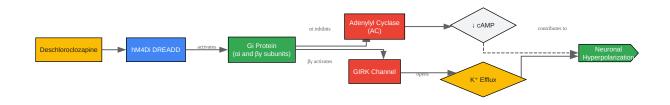


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Caption: hM3Dq (Gq) Signaling Pathway.

hM4Di (Gi-coupled) Signaling Pathway

The hM4Di receptor is a Gi-coupled DREADD. Activation by **Deschloroclozapine** leads to the inhibition of adenylyl cyclase by the G α i subunit, which results in decreased intracellular levels of cyclic AMP (cAMP). The G β y subunits of the Gi protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The opening of GIRK channels leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity.[4][7]



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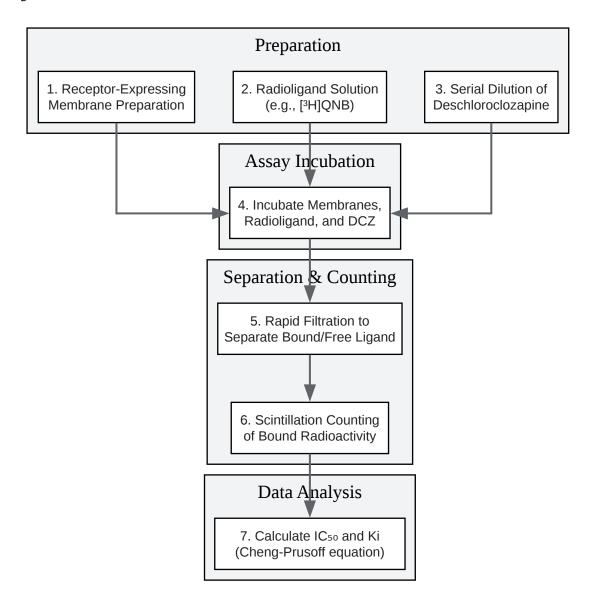
Caption: hM4Di (Gi) Signaling Pathway.



Experimental Protocols

The determination of the binding affinity of **Deschloroclozapine** for its target receptors is typically performed using competitive radioligand binding assays.

General Workflow for Competitive Radioligand Binding Assay



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Caption: General Experimental Workflow.



Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of **Deschloroclozapine** for a specific G protein-coupled receptor (e.g., hM4Di) expressed in a cell line (e.g., HEK293T).

Materials:

- HEK293T cells transiently or stably expressing the receptor of interest.
- Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Radioligand (e.g., [3H]quinuclidinyl benzilate ([3H]QNB) for muscarinic receptors).
- Unlabeled **Deschloroclozapine**.
- Unlabeled competing ligand for non-specific binding determination (e.g., atropine).
- 96-well microplates.
- Glass fiber filters.
- Filtration apparatus.
- Liquid scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation:
 - Harvest cells expressing the receptor of interest.
 - Homogenize the cells in ice-cold lysis buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.



- Wash the membrane pellet with lysis buffer and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

Assay Setup:

- Prepare serial dilutions of **Deschloroclozapine** in assay buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
- In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Receptor membranes, radioligand at a concentration near its Kd, and assay buffer.
 - Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1 μM atropine).
 - Competitive Binding: Receptor membranes, radioligand, and each concentration of the
 Deschloroclozapine serial dilutions.

Incubation:

 Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

Filtration:

- Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

Scintillation Counting:

Place the filters in scintillation vials with scintillation fluid.



- Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of **Deschloroclozapine** by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the logarithm of the **Deschloroclozapine** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of **Deschloroclozapine** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Deschloroclozapine is a highly valuable research tool for the chemogenetic manipulation of neuronal activity. Its potent and selective agonist activity at hM3Dq and hM4Di DREADDs, combined with a favorable off-target binding profile, allows for precise and reliable control of specific neuronal populations in vivo. This guide provides core technical information to aid researchers in the design and execution of experiments utilizing this advanced chemogenetic actuator.

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